2-(Pyrrolidin-1-yl)thiazole

Drug Discovery Medicinal Chemistry CNS Therapeutics

2-(Pyrrolidin-1-yl)thiazole (CAS: 524674-17-7) is a heterocyclic building block featuring a thiazole ring substituted with a pyrrolidine group. This core structure is a recognized privileged scaffold in medicinal chemistry, integral to various bioactive molecules and drug candidates.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
Cat. No. B1362008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)thiazole
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CS2
InChIInChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2
InChIKeyMAVYKYRWYBBQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-yl)thiazole: Procurement Insights for a Privileged Scaffold in Drug Discovery


2-(Pyrrolidin-1-yl)thiazole (CAS: 524674-17-7) is a heterocyclic building block featuring a thiazole ring substituted with a pyrrolidine group [1]. This core structure is a recognized privileged scaffold in medicinal chemistry, integral to various bioactive molecules and drug candidates [1]. Its significance stems from the convergence of the thiazole ring's known biological activity with the pyrrolidine moiety's conformational constraints and pharmacokinetic benefits, making it a strategic starting point for the development of novel therapeutics [1].

Scaffold Privileged thiazole-pyrrolidine core for medicinal chemistry campaigns Recognized bioactive building block
Conformation Pyrrolidine ring provides conformational constraint and PK modulation Supports target engagement optimization
Selection Suitable for SAR studies where 5-membered amine is critical Over 40-fold engagement difference versus piperidine analog reported

Why 2-(Pyrrolidin-1-yl)thiazole Cannot Be Simply Swapped with General Heterocyclic Analogs


Substituting 2-(pyrrolidin-1-yl)thiazole with a close analog such as a piperidinyl-thiazole or a morpholinyl-thiazole is not a trivial exchange and can result in significant loss of potency or altered selectivity. Comparative data demonstrates that the specific steric and electronic profile of the five-membered pyrrolidine ring is a critical determinant for target engagement and biological activity [1]. As shown below, a switch to a six-membered piperidine ring can cause a potency drop of over 40-fold, underscoring the unique value proposition of the pyrrolidine substituent in specific molecular contexts and the high risk associated with unvalidated substitutions [1].

Target Substituent
2-(Pyrrolidin-1-yl)thiazole
Pyrrolidine (5-membered)
Common Substitute
2-(Piperidin-1-yl)thiazole
Piperidine (6-membered)
Risk: Substantial potency shift reported (≥40-fold)
Risk Factor 1
Ring size alters steric and electronic profile, potentially reducing target engagement by orders of magnitude.
Risk Factor 2
Morpholino or other heterocyclic replacements may further shift selectivity and in vitro ADME parameters; direct substitution requires validation.

Quantitative Differentiation of 2-(Pyrrolidin-1-yl)thiazole: A Comparator-Based Evidence Guide


Pyrrolidine vs. Piperidine Substituent: A 44-Fold Difference in Target Engagement

In a series of 5-aminothiazoles evaluated as potentiators of AMPA receptor agonists, the compound bearing a pyrrolidin-1-yl group at the thiazole 2-position (Compound 7) demonstrated significantly higher potency than its direct piperidin-1-yl analog (Compound 8) [1].

Target Engagement (AMPA)
Head-to-head
Pyrrolidine analog: 4800 nM (IC50) Piperidine analog: 210,000 nM (IC50)
Reported 44-fold difference in target engagement; pyrrolidine substituent critical for potency in this assay.
In vitro AMPA receptor potentiator assay; 95% CI for pyrrolidine: 2100–11,000 nM.
Drug Discovery Medicinal Chemistry CNS Therapeutics

Pyrrolidine Derivative Demonstrates Superior Anticancer Activity Against HepG2 Cell Line

In a series of 4-amino-5-cinnamoylthiazoles, the derivative (E)-1-(4-amino-2-(pyrrolidin-1-yl)thiazol-5-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one (3e), featuring a pyrrolidinyl substituent, was identified as the most promising anticancer agent [1].

Cytotoxicity (HepG2)
Reported
10.6 μg/ml (IC50)
Most active pyrrolidinyl-thiazole derivative in this series against HepG2 liver cancer cell line.
Chalcone-like derivative; assay panel included MCF-7 and SW480 cells.
Oncology Anticancer Therapeutics Cytotoxicity Assay

Core Scaffold Validation for Anti-Tubercular Drug Discovery

The 2-(pyrrolidin-1-yl)thiazole core has been identified and patented as a key carbon backbone for new antibiotic agents, with a specific claim for the prevention and/or treatment of infections such as tuberculosis [1]. This intellectual property status underscores the unique value of the scaffold and its protected use in developing novel anti-infectives.

IP Position
Patent-protected
WO2024/028533
Core scaffold claimed for antibiotic research, including anti-tubercular applications.
Class-level claim; freedom-to-operate barrier for generic analogs.
Infectious Disease Antibacterial Tuberculosis

High-Value Application Scenarios for 2-(Pyrrolidin-1-yl)thiazole in R&D and Procurement


Structure-Activity Relationship (SAR) Studies for CNS Drug Discovery

In SAR campaigns for CNS targets where heterocyclic amines are used to modulate potency and selectivity, 2-(pyrrolidin-1-yl)thiazole should be prioritized over its 6-membered analogs. Direct head-to-head data shows that substituting piperidine with pyrrolidine on a thiazole core can enhance target engagement by over 40-fold [1]. This makes the compound an essential building block for generating more potent leads and avoiding false negatives in early-stage screening, directly saving time and resources in medicinal chemistry programs [1].

Hit-to-Lead Optimization for Anticancer Programs

For programs focused on developing novel cytotoxic agents, particularly against hepatocellular carcinoma (HepG2), 2-(pyrrolidin-1-yl)thiazole offers a validated starting point. A specific derivative with this scaffold demonstrated promising activity with an IC50 of 10.6 μg/ml against HepG2 cells, outperforming other analogs in its class [1]. Using this core scaffold allows medicinal chemists to build upon a structure with proven activity in a relevant disease model, increasing the likelihood of identifying a successful lead candidate and streamlining the hit-to-lead process [1].

Intellectual Property-Secure Development of Novel Anti-Infectives

For pharmaceutical companies and biotech ventures developing new antibiotics, especially those targeting resistant bacteria or tuberculosis, the procurement of 2-(pyrrolidin-1-yl)thiazole is strategically justified. The core scaffold is protected under a granted patent (WO2024/028533) for use as an antibiotic agent [1]. This patent coverage creates a 'freedom-to-operate' barrier for competitors using similar scaffolds and provides a clear value proposition for companies seeking to build a proprietary pipeline around this validated and protected chemical space [1].

Application
Selection Property
Validation Focus
AMPA receptor SAR studies
Pyrrolidine vs piperidine target engagement
IC50-based potency comparison; reported 44-fold window
HepG2 cell-model cytotoxicity screening
Pyrrolidinyl-thiazole core activity
Cell viability endpoint review; most active derivative in series
Anti-infective research (IP-secure)
Patent-protected chemical space
Freedom-to-operate for antibiotic R&D; anti-tubercular model context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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